5-Aminosaccharin

Taste receptor research Sensory science Food chemistry

5-Aminosaccharin (CAS 22094-61-7) is the primary polar impurity in Maumee-process saccharin, present at 99-152 mg/kg. It is essential for HPLC method validation and impurity profiling in commercial saccharin QC workflows. Its non-sweet taste profile-in contrast to 4-aminosaccharin and saccharin-makes it an ideal control for SAR studies of sweet/bitter taste receptors. The 5-amino group also serves as a reactive handle for acylation, alkylation, or diazotization in medchem library synthesis. • Authentic Maumee-process impurity reference standard • Non-sweet taste: enables selective receptor SAR probing • Primary amine: versatile derivatization for compound libraries Supplied with full QA documentation. For R&D use only.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 22094-61-7
Cat. No. B1209164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminosaccharin
CAS22094-61-7
Synonyms5-aminosaccharin
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NS2(=O)=O
InChIInChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10)
InChIKeyXHLASMNHDRLNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminosaccharin Chemical Identity and Properties


5-Aminosaccharin (CAS 22094-61-7) is a specific isomer among saccharin derivatives where the amino group is positioned at the 5-position of the benzisothiazole ring [1]. While sharing the same molecular formula (C₇H₆N₂O₃S) and molecular weight (198.2 g/mol) with its regioisomers, this compound exhibits a distinct profile of physicochemical and biological properties that are critical for its application as a specialized research tool and synthetic intermediate [2]. It is most notably recognized as one of the primary polar impurities in saccharin produced via the Maumee process [1][3].

5-Aminosaccharin Cannot Be Substituted


The substitution of 5-aminosaccharin with other aminosaccharin isomers or saccharin derivatives is not scientifically valid due to the positional specificity of the amino group on the benzisothiazole ring. This single structural variation leads to pronounced, quantifiable differences in key properties such as sensory profile [1] and enzyme inhibition selectivity [2]. The 5-amino substitution fundamentally alters the molecule's electronic distribution and hydrogen-bonding capabilities, which in turn dictate its interactions with biological targets and its overall utility in research applications. Therefore, treating these compounds as interchangeable undermines the integrity of any experimental or synthetic process relying on their unique characteristics.

5-Aminosaccharin Selection Evidence


Taste Profile Differentiation

5-Aminosaccharin is reported to lack a sweet taste, being either bitter or tasteless [1]. This directly contrasts with its regioisomer, 4-aminosaccharin, which is described as having a slightly sweet taste [2]. Saccharin itself is known for its intense sweetness. This sensory difference is critical for applications where a non-sweet or bitter compound is required.

Taste receptor research Sensory science Food chemistry

Mutagenicity Profile in Ames Assay

In standardized mutagenicity assays (Ames test), 5-aminosaccharin gave a negative result [1]. This finding is consistent with its regioisomer, 6-aminosaccharin, which was also negative in the same study [1]. This contrasts with the broader context of saccharin, which has a history of controversy regarding its potential mutagenic and carcinogenic effects, often attributed to impurities [2].

Genetic toxicology Safety assessment Impurity profiling

Synthetic Utility as Building Block

5-Aminosaccharin serves as a versatile intermediate for the synthesis of more complex molecules. A patent procedure describes its synthesis from a 5-nitro-2-substituted saccharin derivative, yielding 0.5 g of the desired 5-aminosaccharin derivative from a 4 g starting material after a hydrogenation reaction . This demonstrates a tangible, albeit low-yielding, synthetic route for its procurement as a building block. The amino group at the 5-position provides a specific reactive handle for further functionalization, a feature not available in the unsubstituted saccharin or in isomers with the amino group at other positions [1].

Organic synthesis Medicinal chemistry Building block

5-Aminosaccharin Application Scenarios


Non-Sweet Reference for Taste Receptor Research

Researchers investigating the structure-activity relationships (SAR) of sweet and bitter taste receptors can utilize 5-aminosaccharin as a critical control compound. Its reported lack of sweet taste [1], in contrast to the sweetness of saccharin and 4-aminosaccharin [2], makes it an ideal tool for probing the molecular determinants of sweetness perception in the benzisothiazole class. This allows for the isolation of specific structural features responsible for taste without confounding sweet signals.

Synthetic Intermediate for Saccharin-Based Libraries

Medicinal chemists seeking to explore the chemical space around the saccharin scaffold can employ 5-aminosaccharin as a key intermediate. Its primary amino group serves as a reactive handle for acylation, alkylation, or diazotization, enabling the generation of diverse compound libraries [3]. This application leverages the unique position of the amino group on the aromatic ring, allowing for modifications that are distinct from those accessible via other isomers or the parent saccharin molecule.

Impurity Standard for Saccharin Analysis

Given its identification as a major polar impurity in Maumee process saccharin at levels ranging from 99 to 152 mg/kg [4], 5-aminosaccharin is an essential reference standard for analytical chemists. It is required for developing and validating HPLC or other chromatographic methods to monitor and quantify impurities in commercial saccharin batches, ensuring product quality and regulatory compliance in the food and pharmaceutical industries.

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